molecular formula C10H13N3O B117473 1-((S)-2-aminopropyl)-1H-indazol-6-ol CAS No. 210580-75-9

1-((S)-2-aminopropyl)-1H-indazol-6-ol

Cat. No.: B117473
CAS No.: 210580-75-9
M. Wt: 191.23 g/mol
InChI Key: WBYHTZYHAFNBKW-ZETCQYMHSA-N
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Description

AL-34662: is an indazole derivative drug that is being developed for the treatment of glaucoma. It acts as a selective serotonin-2A receptor agonist, targeting the same receptor as psychedelic drugs like psilocin. unlike these drugs, AL-34662 was designed specifically as a peripherally selective drug, which does not cross the blood-brain barrier . This means that AL-34662 can reduce intraocular pressure and relieve symptoms of glaucoma without causing the hallucinogenic effects associated with centrally active serotonin-2A agonists .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AL-34662 involves the preparation of 1-((S)-2-aminopropyl)-1H-indazol-6-ol. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of AL-34662 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: AL-34662 can undergo oxidation reactions, particularly at the hydroxyl group on the indazole ring.

    Reduction: The compound can be reduced at the aminopropyl group, potentially forming secondary or tertiary amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Properties

5-HT(2) Receptor Agonism
1-((S)-2-aminopropyl)-1H-indazol-6-ol is a potent and selective agonist for the serotonin 5-HT(2) receptor. It exhibits an EC50 value of 42.7 nM and an Emax of 89%, indicating strong receptor activation capabilities . This selectivity is crucial for minimizing off-target effects, making it a candidate for therapeutic applications.

Ocular Hypotensive Activity
This compound has been identified as a potential treatment for ocular hypertension and glaucoma. In studies involving conscious ocular hypertensive monkeys, it demonstrated a significant reduction in intraocular pressure (IOP) by approximately -13 mmHg (33% reduction) through a peripheral mechanism rather than central nervous system mediation . This characteristic positions it as a promising agent for further clinical evaluation.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves a series of chemical reactions that optimize its structure for enhanced biological activity. The indazole scaffold is known for its presence in several FDA-approved drugs, particularly in oncology . The modifications made to the indazole core can significantly influence the compound's receptor affinity and selectivity.

Table 1: Summary of SAR Insights

ModificationEffect on Activity
Substitution at C6Alters potency against 5-HT receptors
Presence of electron-withdrawing groupsEssential for receptor antagonism
Size of substituentsLarger groups reduce activity

Comparison with Similar Compounds

  • AAZ-A-154
  • AL-38022A
  • Ro60-0175
  • SCHEMBL5334361
  • VER-3323
  • YM-348

Comparison:

  • AAZ-A-154: Similar to AL-34662, AAZ-A-154 is a serotonin-2A receptor agonist but may have different pharmacokinetic properties.
  • AL-38022A: This compound also targets serotonin-2A receptors but may differ in its selectivity and potency.
  • Ro60-0175: Another serotonin-2A receptor agonist, Ro60-0175 may have distinct binding affinities and efficacy profiles.
  • SCHEMBL5334361: This compound shares structural similarities with AL-34662 but may have different receptor interactions.
  • VER-3323: Similar in function, VER-3323 may vary in its pharmacological effects and therapeutic potential.
  • YM-348: This compound also acts on serotonin-2A receptors but may have unique pharmacodynamic properties .

AL-34662 stands out due to its peripheral selectivity, which minimizes central nervous system side effects and makes it a safer option for clinical use .

Biological Activity

1-((S)-2-aminopropyl)-1H-indazol-6-ol, also known as compound 9, is a compound of significant interest in pharmacological research due to its potent biological activities, particularly as a selective agonist for the serotonin 5-HT2 receptor. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant studies.

This compound functions primarily as a peripherally acting 5-HT2 receptor agonist . Its efficacy is characterized by an EC50 value of 42.7 nM and a maximum efficacy (Emax) of 89% , indicating a strong affinity and potency for the receptor compared to other serotonergic subtypes . The compound's selectivity is crucial for minimizing central nervous system side effects, making it a candidate for ocular therapies.

Ocular Hypertension and Glaucoma

Research has highlighted the potential of this compound in treating ocular hypertension and glaucoma . In studies involving conscious ocular hypertensive monkeys, the compound demonstrated a significant reduction in intraocular pressure (IOP) by approximately 13 mmHg , translating to a 33% decrease in IOP. This effect was attributed to a local mechanism rather than central actions, which is advantageous for minimizing systemic side effects .

Antitumor Activity

Emerging studies suggest that derivatives of indazole compounds, including this compound, exhibit notable antitumor activity . For instance, related indazole derivatives have shown promising results against various cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), and Hep-G2 (hepatoma) cells. The mechanism involves inducing apoptosis and altering cell cycle progression, with IC50 values indicating effective concentrations for inhibiting cell growth .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
5-HT2 Receptor AgonismEC50 = 42.7 nM; Emax = 89%
Ocular Hypotensive EffectReduces IOP by -13 mmHg in monkeys
Antitumor ActivityInduces apoptosis in K562 cells; IC50 = 5.15 µM

Case Study: Ocular Hypertension Treatment

In a study assessing the ocular hypotensive effects, formulations containing this compound were tested for their ability to lower IOP in animal models. The results indicated that the compound effectively lowered IOP without significant adverse effects on ocular tissues, supporting its potential as a therapeutic agent for glaucoma management .

Case Study: Anticancer Properties

In vitro studies involving K562 cells revealed that treatment with related indazole compounds led to increased apoptosis rates and altered cell cycle distributions. Specifically, concentrations of the compound were shown to increase the G0/G1 phase population while decreasing S phase cells, indicating an effective mechanism for halting cancer cell proliferation .

Properties

IUPAC Name

1-[(2S)-2-aminopropyl]indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7(11)6-13-10-4-9(14)3-2-8(10)5-12-13/h2-5,7,14H,6,11H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYHTZYHAFNBKW-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(C=CC(=C2)O)C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C2=C(C=CC(=C2)O)C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027133
Record name 1-[(2R)-2-Aminopropyl]-1H-indazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210580-75-9
Record name 1-[(2S)-2-Aminopropyl]-1H-indazol-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210580-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AL-34662
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210580759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(2R)-2-Aminopropyl]-1H-indazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AL-34662
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q6O947QMH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-((S)-2-aminopropyl)-1H-indazol-6-ol interact with its target and what are the downstream effects?

A1: this compound acts as a potent agonist of the serotonin 5-HT2 receptor. [] This interaction leads to a reduction in intraocular pressure (IOP), likely through a local effect rather than a centrally mediated one. [] While the exact mechanism of IOP reduction is not fully elucidated in the provided research, it highlights the compound's potential for treating ocular hypertension.

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A2: The research highlights that this compound is part of a series of 1-(2-aminopropyl)-1H-indazole analogs. [] These analogs were synthesized and evaluated for their suitability as clinical candidates for treating ocular hypertension. [] While specific structural modifications and their impact on activity aren't detailed in the provided abstract, it suggests that optimizing this class of compounds for potency, selectivity, and stability was a key focus.

Q3: What were the key findings regarding the in vivo efficacy of this compound?

A3: The research demonstrates that this compound significantly lowers IOP in conscious ocular hypertensive monkeys. [] A reduction of 13 mmHg (33%) was observed, supporting its potential as an ocular hypotensive agent. [] This in vivo data strengthens the argument for further clinical development of this compound.

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